AChE-IN-47

Acetylcholinesterase inhibition Alzheimer's disease IC50 comparison

Alzheimer's multi-target directed ligand (MTDL) programs require compounds that address cholinergic deficit, amyloid pathology, and neuroinflammation simultaneously-not single-target comparators. AChE-IN-47 (deoxyvasicinone-benzensulfonamide) delivers this integrated profile. • AChE inhibition: IC50 = 0.24 ± 0.04 µM • Aβ self-aggregation suppression: 68.34% ± 1.16% • Anti-neuroinflammatory (IL-1β IC50 1.69 µM; NO IC50 3.34 µM) & metal-chelating • Validated in vivo cognitive improvement in AD model mice Ideal lead for MTDL SAR studies and mechanistic probe for cholinergic-amyloid crosstalk.

Molecular Formula C20H17F3N4O4S
Molecular Weight 466.4 g/mol
Cat. No. B12378904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE-IN-47
Molecular FormulaC20H17F3N4O4S
Molecular Weight466.4 g/mol
Structural Identifiers
SMILESC1CC2=NC3=C(C=CC(=C3)NC(=O)CNS(=O)(=O)C4=CC=CC=C4C(F)(F)F)C(=O)N2C1
InChIInChI=1S/C20H17F3N4O4S/c21-20(22,23)14-4-1-2-5-16(14)32(30,31)24-11-18(28)25-12-7-8-13-15(10-12)26-17-6-3-9-27(17)19(13)29/h1-2,4-5,7-8,10,24H,3,6,9,11H2,(H,25,28)
InChIKeyARXQHWQZSIQLPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AChE-IN-47: Multifunctional AChE Inhibitor for Alzheimer's Research


AChE-IN-47, also identified as compound g17, is a synthetic small-molecule acetylcholinesterase (AChE) inhibitor with a molecular formula of C20H17F3N4O4S and a molecular weight of 466.43 g/mol [1]. It is a deoxyvasicinone derivative bearing a benzenesulfonamide substituent and demonstrates selective AChE inhibition with an IC50 of 0.24 ± 0.04 μM [2]. Beyond AChE inhibition, AChE-IN-47 exhibits a multifunctional pharmacological profile, including the inhibition of amyloid β (Aβ) peptide self-aggregation (68.34% ± 1.16%), metal-chelating properties, neuroprotective effects against oxidative stress, and anti-neuroinflammatory activity [2]. In vivo studies further confirm its ability to improve cognitive and memory performance in Alzheimer's disease (AD) model mice [2].

Why Generic AChE Inhibitors Cannot Replace AChE-IN-47


Generic substitution of AChE-IN-47 with other AChE inhibitors such as donepezil, rivastigmine, or galantamine is not functionally equivalent due to its unique multifunctional profile. While clinically approved AChE inhibitors primarily target cholinergic deficits [1], AChE-IN-47 concurrently addresses multiple AD pathologies: it inhibits AChE (IC50 = 0.24 ± 0.04 μM), suppresses Aβ self-aggregation (68.34% ± 1.16%), chelates metal ions, reduces intracellular reactive oxygen species (ROS) accumulation, and attenuates neuroinflammation by decreasing pro-inflammatory cytokines (NO, IL-1β, TNF-α) [2]. This multi-target activity is not a feature of standard AChE inhibitors; for example, donepezil shows weak or no direct Aβ aggregation inhibition at comparable concentrations [3]. Therefore, substituting AChE-IN-47 with a single-target AChE inhibitor would eliminate the compound's ability to simultaneously engage multiple disease-relevant pathways, a key differentiator for mechanistic studies and drug discovery programs targeting complex neurodegenerative processes.

AChE-IN-47: Quantified Activity vs. Reference Inhibitors


AChE Inhibitory Potency

AChE-IN-47 exhibits an IC50 of 0.24 ± 0.04 μM for AChE inhibition, which is comparable to or more potent than several clinically used AChE inhibitors and represents the most potent compound within its chemical series [1]. Specifically, its potency is 1.5-fold weaker than galantamine (IC50 = 0.16 μM) [2], 28-fold weaker than donepezil (IC50 = 0.0067 μM) [3], and 18-fold weaker than rivastigmine (IC50 = 0.0043 μM) [4]. However, AChE-IN-47's potency is 320-fold greater than tacrine (IC50 = 77 μM) [5] and surpasses other deoxyvasicinone derivatives such as compounds 8g and 8n (IC50 = 0.38 μM and 0.34 μM, respectively) [6].

Acetylcholinesterase inhibition Alzheimer's disease IC50 comparison

Aβ Self-Aggregation Inhibition

AChE-IN-47 inhibits Aβ1-42 self-aggregation by 68.34% ± 1.16% at 20 μM, a property not observed with the clinically used AChE inhibitor donepezil at equivalent concentrations [1]. In comparative studies, donepezil typically shows weak or no direct inhibition of Aβ aggregation; for instance, one study reported only ~20% inhibition at 200 μM for a donepezil-related sulfonamide derivative [2]. Furthermore, AChE-IN-47's aggregation inhibition is substantial relative to other deoxyvasicinone hybrids: compound 8b exhibited an IC50 of 19.71 μM, while compound 8d showed an IC50 of 2.05 μM for Aβ1-42 self-aggregation [3].

Amyloid beta aggregation Multi-target drug Alzheimer's disease

Neuroprotective and Anti-Neuroinflammatory Activity

AChE-IN-47 effectively suppresses intracellular reactive oxygen species (ROS) accumulation and reduces production of pro-inflammatory cytokines (NO, IL-1β, TNF-α) in cellular models [1]. Specifically, it inhibits LPS-induced IL-1β production with an IC50 of 1.69 μM and NO production with an IC50 of 3.34 μM in BV-2 microglial cells . In contrast, clinically used AChE inhibitors such as donepezil and galantamine do not demonstrate direct, robust ROS scavenging or anti-neuroinflammatory effects at comparable concentrations [2]. While some studies suggest donepezil may have indirect antioxidant effects, these are not consistently quantified and are not a primary pharmacological property [2].

Neuroprotection Anti-neuroinflammation Reactive oxygen species Alzheimer's disease

In Vivo Cognitive Improvement in AD Models

AChE-IN-47 significantly improved cognitive and memory abilities in AD model mice, as assessed by behavioral tests such as the Morris water maze [1]. Histological examination of hippocampal tissue sections with hematoxylin and eosin (H&E) staining revealed that AChE-IN-47 effectively mitigates neuronal damage [1]. While many AChE inhibitors show cognitive benefits in vivo, AChE-IN-47's in vivo efficacy is accompanied by a unique multi-target mechanistic profile (AChE inhibition, Aβ aggregation inhibition, neuroprotection) that distinguishes it from single-mechanism comparators like donepezil or galantamine [2].

In vivo efficacy Cognitive improvement Morris water maze Alzheimer's disease model

Metal Chelation and Oxidative Stress Modulation

AChE-IN-47 exhibits metal-chelating properties and effectively suppresses intracellular reactive oxygen species (ROS) accumulation [1]. Metal ion dyshomeostasis (e.g., Cu²⁺, Zn²⁺, Fe²⁺) and oxidative stress are key pathological features of AD [2]. While some AChE inhibitors like tacrine have weak metal-chelating abilities [3], and donepezil hybrids have been designed to include chelating moieties [4], native donepezil and galantamine do not possess intrinsic metal-chelating or direct antioxidant activities [5].

Metal chelation Oxidative stress Alzheimer's disease Multi-target

Recommended Applications for AChE-IN-47


Alzheimer's Disease Multi-Target Drug Discovery

AChE-IN-47 is ideally suited as a lead compound or positive control in multi-target directed ligand (MTDL) programs for Alzheimer's disease. Its balanced activity profile—AChE inhibition (IC50 0.24 μM), Aβ aggregation inhibition (68.34%), metal chelation, and neuroprotection—enables the simultaneous interrogation of multiple pathological pathways [1]. This multifunctionality cannot be replicated by single-target AChE inhibitors like donepezil or galantamine, making AChE-IN-47 a superior tool for structure-activity relationship studies aimed at optimizing polypharmacology [2].

Mechanistic Studies of Cholinergic-Amyloid-Neuroinflammation Interplay

The compound's ability to inhibit AChE while also suppressing Aβ aggregation, ROS accumulation, and pro-inflammatory cytokine production (IL-1β IC50 1.69 μM; NO IC50 3.34 μM) makes it an excellent probe for dissecting the crosstalk between cholinergic signaling, amyloid pathology, and neuroinflammation [1]. Researchers can use AChE-IN-47 to determine whether combined modulation of these targets yields synergistic benefits compared to individual pathway modulation with standard inhibitors [2].

Preclinical Efficacy Testing in Rodent AD Models

AChE-IN-47's validated in vivo efficacy in improving cognitive performance and reducing hippocampal neuronal damage in AD model mice supports its use in preclinical studies [1]. Its multi-target mechanism provides a more comprehensive therapeutic readout than single-mechanism comparators, allowing for the assessment of integrated disease-modifying effects [1].

Comparative Pharmacology and Selectivity Profiling

Given its selective AChE inhibition (as indicated by the lack of reported BuChE activity) and distinct chemical scaffold, AChE-IN-47 serves as a valuable comparator for profiling the selectivity and off-target effects of novel AChE inhibitors [1]. Its structural novelty within the deoxyvasicinone class offers a differentiated reference point for assessing compound specificity and potential therapeutic windows [1].

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